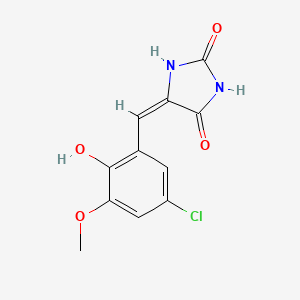

![molecular formula C14H10F3N3OS B5590854 2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)

2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide" belongs to a class of compounds that have garnered interest due to their potential applications in various fields of chemistry and biology. The compound is noted for its structural complexity and the presence of functional groups that offer diverse reactivity and properties.

Synthesis Analysis

The synthesis of related compounds involves strategic reactions that incorporate functional groups into the core structure. For instance, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide have been synthesized using acylation reactions of trifluoroacetic anhydride with specific nitrile precursors, demonstrating the potential routes for synthesizing complex molecules like 2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide (Wang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the conformation and geometry of these molecules. The analysis reveals key features like the planarity of the thiazole ring and the conformation of cyclohexene rings, providing insight into the molecule's 3D arrangement and potential interaction sites for further reactions (Boechat et al., 2011).

Chemical Reactions and Properties

The compound's functional groups, including the cyano and acetamide moieties, offer a variety of chemical reactivities. For example, cyanoacetamide derivatives can undergo reactions with phenyl isothiocyanate, active methylene reagents, or benzaldehyde to yield a wide range of heterocyclic compounds, illustrating the versatility and reactive nature of the core structure (Khalil et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- Synthesis and Evaluation : This compound has been utilized in the synthesis of new heterocyclic compounds, like thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These compounds exhibit promising antitumor activities, with some showing inhibitory effects comparable to established drugs like doxorubicin (Albratty, El-Sharkawy & Alam, 2017).

Insecticidal Properties

- Heterocycles Synthesis and Assessment : It has been used as a precursor for synthesizing various innovative heterocycles with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activity

- Synthesis of Novel Derivatives : The compound plays a role in the synthesis of new derivatives with potential antimicrobial activities. These derivatives are often characterized by unique structural properties and tested against various bacterial and fungal strains (Rezki, 2016).

Corrosion Inhibition

- Synthesis of Corrosion Inhibitors : It has also been used in the synthesis of new compounds that act as corrosion inhibitors, particularly in acidic and oil medium environments. These inhibitors show promising efficiencies in protecting materials against corrosion (Yıldırım & Çetin, 2008).

Antitumor and Photovoltaic Efficiency Modeling

- Ligand Protein Interactions and Solar Cell Applications : Studies have also explored its role in the synthesis of bioactive analogs with potential in ligand-protein interactions and applications in photovoltaic efficiency modeling, indicating its potential in drug discovery and renewable energy technologies (Mary et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3OS/c15-14(16,17)10-3-1-2-9(6-10)7-11-8-19-13(22-11)20-12(21)4-5-18/h1-3,6,8H,4,7H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRMIKWLYXUKMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-({[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5590791.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylphenyl)cyclopropyl]benzamide](/img/structure/B5590807.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)

![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)

![N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)

![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5590841.png)

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)